1-(4-chlorophenyl)-3-[(Z)-{1-[5-(cyanomethyl)thiophen-2-yl]ethylidene}amino]urea
Description
This compound belongs to the class of arylurea derivatives, characterized by a central urea scaffold (-NH-C(=O)-NH-) flanked by substituted aromatic or heteroaromatic groups. The Z-configuration of the ethylideneamino group and the presence of a cyanomethyl-substituted thiophene moiety distinguish it from other urea derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-10(14-7-6-13(22-14)8-9-17)19-20-15(21)18-12-4-2-11(16)3-5-12/h2-7H,8H2,1H3,(H2,18,20,21)/b19-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZSLJGQHKWCO-GRSHGNNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-[(Z)-{1-[5-(cyanomethyl)thiophen-2-yl]ethylidene}amino]urea, with the chemical formula C15H13ClN4OS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure containing a chlorophenyl group, a thiophene moiety, and a cyanomethyl substituent. Its molecular weight is approximately 314.81 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Structural Formula
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related sulfonylureas have demonstrated their ability to inhibit NADH oxidase activity in HeLa cells, suggesting a mechanism through which they exert cytotoxic effects against cancer cells .
Case Study: Inhibition of NADH Oxidase
A study highlighted the inhibition of NADH oxidase by related compounds, revealing that the antitumor activity correlates with the ability to disrupt cellular redox balance. The compound showed half-maximal inhibition at concentrations around 50 nM, demonstrating potent activity against tumor cell membranes .
The proposed mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to DNA damage and apoptosis in cancer cells. The ability to form covalent bonds with nucleophilic sites in DNA is critical for its antineoplastic efficacy.
Comparative Studies
Comparative studies have shown that structural modifications can significantly alter the biological activity of similar compounds. For example, hydroxylated derivatives exhibited reduced antitumor activity compared to their parent compounds due to differences in their reactivity and binding affinities .
| Compound Name | Structure | Antitumor Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | High | 50 |
| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) | Structure | Moderate | 25 |
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary studies indicate low toxicity levels associated with effective dosages; however, further investigations are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several urea derivatives documented in the literature. Key structural variations and their implications are summarized below:
Thiophene-Containing Ureas
- 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h): Structure: Features a pyridine-thiophene hybrid substituent. Properties: Melting point = 217–219°C; synthesized in 60% yield. Activity: Tested against 60 cancer cell lines, showing moderate cytotoxicity .
Thiadiazole-Containing Ureas
- 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea: Structure: Incorporates a styryl-substituted thiadiazole ring. Properties: Crystallizes in a planar conformation with intermolecular N–H⋯N and C–H⋯O hydrogen bonds; melting point >573 K . Comparison: The thiadiazole ring enhances π-π stacking interactions, whereas the target compound’s thiophene-cyanomethyl group may favor electronic effects for bioactivity.
Pyridine-Based Ureas
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e): Structure: Contains a trifluoromethylphenyl group. Properties: Melting point = 241–242°C; synthesized in 68% yield . Activity: Demonstrated anticancer activity across multiple cell lines . Comparison: The trifluoromethyl group in 5e enhances metabolic stability, while the cyanomethyl group in the target compound could influence reactivity or binding to enzymatic targets.
Table 1: Comparative Data for Selected Urea Derivatives
Key Insights from Structural Comparisons
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups (e.g., -CF₃, -CN) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Heteroaromatic Rings (e.g., thiophene, thiadiazole) : Improve π-π stacking and hydrogen-bonding capabilities, critical for target engagement .
Synthetic Accessibility :
- Thiophene- and pyridine-based ureas are synthesized via Pd-catalyzed coupling or condensation reactions, with yields ranging from 55% to 69% .
- Thiadiazole derivatives often require multi-step protocols, including cyclization and imine formation .
Biological Activity Trends: Anticancer Activity: Pyridine-urea derivatives (e.g., 5e, 5f) show broad-spectrum cytotoxicity, likely due to interactions with kinase domains . CNS Effects: Thiadiazole-imine hybrids (e.g., 41a, 41b) exhibit antidepressant activity by modulating monoamine transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
